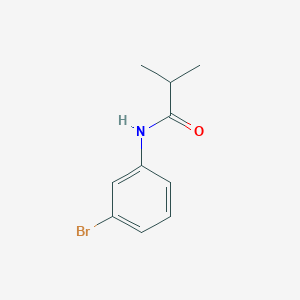

N-(3-bromophenyl)-2-methylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBABBOSWOTEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361215 | |

| Record name | N-(3-bromophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39241-02-6 | |

| Record name | N-(3-bromophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(3-bromophenyl)-2-methylpropanamide

Introduction

N-(3-bromophenyl)-2-methylpropanamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1] The bromine substituent on the phenyl ring provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the amide and isopropyl moieties influence the molecule's conformation, polarity, and potential for hydrogen bonding.[1]

A thorough understanding of the physicochemical properties of this intermediate is paramount for professionals in drug development and chemical research. These properties—including solubility, lipophilicity (logP), and acidity (pKa)—govern everything from reaction kinetics and purification strategies to a final compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and presents detailed, field-proven protocols for their experimental determination. The focus is not merely on the data itself, but on the causality behind the experimental design, empowering researchers to generate reliable and reproducible results.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. While extensive experimental data for this specific compound is not widely published, its core identifiers are well-established.

| Property | Value | Source |

| CAS Number | 39241-02-6 | [2] |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |

| Molecular Weight | 242.11 g/mol | [1][2] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C | [1] |

| Melting Point | Not reported; requires experimental determination. | |

| Boiling Point | Not reported; requires experimental determination. | |

| Aqueous Solubility | Not reported; requires experimental determination. | |

| pKa | Not reported; requires experimental determination. | |

| logP | Not reported; requires experimental determination. |

Melting Point Determination: A Criterion for Purity

The melting point is a critical thermal property that provides a quick, reliable indication of a solid compound's purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[3]

Causality in Experimental Design

The choice of a slow heating rate (1-2°C per minute) as the sample approaches its melting point is crucial.[3] A rapid temperature ramp can cause a lag between the thermometer reading and the actual temperature of the sample, leading to artificially high and broad melting ranges. The protocol incorporates a preliminary rapid scan to identify an approximate range, maximizing efficiency without sacrificing the accuracy of the final, slow determination.[4]

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the sample powder. Invert the tube and tap its sealed end on a hard surface to pack the sample down to a height of 2-3 mm.[5]

-

Preliminary (Fast) Run:

-

Place the loaded capillary into the heating block of a melting point apparatus (e.g., DigiMelt).

-

Set a rapid heating rate (e.g., 10-20°C/minute).[4]

-

Record the approximate temperature range from the first appearance of liquid to the complete liquefaction of the solid.

-

-

Accurate (Slow) Run:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Insert a new sample-loaded capillary.

-

Set the heating rate to 1-2°C/minute.[3]

-

Record the temperature at which the first droplet of liquid is visible (T₁).

-

Record the temperature at which the last solid crystal disappears (T₂). The melting range is T₁ - T₂.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Aqueous Solubility: Impact on Bioavailability and Formulation

Aqueous solubility is the saturation mass concentration of a substance in water at a given temperature.[2] For drug development, it is a critical parameter influencing absorption and bioavailability. For synthetic chemistry, it dictates solvent choices for reactions and purifications. The OECD Guideline 105 provides standardized, authoritative methods for its determination.[2][6]

Causality in Experimental Design

The "Flask Method" is chosen for substances with solubility expected to be above 10⁻² g/L.[2] The core principle is to create a saturated solution by allowing the system to reach thermodynamic equilibrium, which can take 24 hours or longer. Stirring ensures homogeneity, and temperature control (20°C) is critical as solubility is temperature-dependent.[2] A preliminary test is essential to estimate the required amount of substance, preventing the use of excess material and ensuring saturation is achievable.[6]

Experimental Protocol: OECD 105 Flask Method

-

Preliminary Test: Add successive small amounts of this compound to a known volume of water at 20°C with stirring, observing for dissolution to estimate the approximate solubility.

-

Equilibration: Based on the preliminary test, add an excess of the compound to three separate flasks containing a known volume of deionized water.

-

Stirring: Seal the flasks and place them in a constant temperature bath at 20 ± 0.5°C. Stir the contents for at least 24 hours.[2]

-

Phase Separation: After 24 hours, cease stirring and allow the flasks to stand for another 24 hours at the same temperature to allow undissolved solids to settle.

-

Sampling & Analysis:

-

Carefully withdraw an aliquot from the clear supernatant of each flask.

-

Centrifuge the aliquots to remove any remaining microparticulates.

-

Accurately dilute the final supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

-

Calculation: The average concentration from the three flasks is reported as the water solubility.

Workflow for Solubility Determination (OECD 105)

Caption: Workflow for aqueous solubility via the Flask Method.

Ionization Constant (pKa): Predicting Behavior at Physiological pH

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this compound, the amide proton is very weakly acidic (pKa typically >15) and is not relevant under physiological conditions. However, the amide carbonyl can be protonated under strongly acidic conditions. Determining the pKa is crucial for understanding a molecule's charge state, which in turn affects its solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is a robust and widely used method for this purpose.[7]

Causality in Experimental Design

This method relies on measuring the change in pH of a solution as a titrant of known concentration is added.[7] To determine the pKa of a potential base (the amide carbonyl), one would titrate an acidified solution of the compound with a strong base (e.g., NaOH). The inflection point of the resulting sigmoid titration curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[8][9] Maintaining a constant ionic strength with an inert salt like KCl is important to keep activity coefficients constant throughout the titration.[7]

Experimental Protocol: Potentiometric Titration

-

System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[7]

-

Initial Acidification: Acidify the sample solution to a low starting pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl).

-

Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) via a burette.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the recorded pH values versus the volume of titrant added.

-

Determine the equivalence point (Veq) from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

-

The volume at the half-equivalence point is Veq/2.

-

The pKa is the pH value on the curve that corresponds to the Veq/2 volume of added titrant.

-

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical properties in drug design. It is quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[10] LogP influences solubility, membrane permeability, plasma protein binding, and metabolic clearance. The shake-flask method is the traditional "gold standard" for its direct measurement.[11]

Causality in Experimental Design

The shake-flask method directly measures the partitioning of the compound between two equilibrated, immiscible phases (n-octanol and water).[10] Pre-saturating each solvent with the other before the experiment is a critical step to prevent volume changes during partitioning that would alter the final concentrations. The choice of analytical method (e.g., HPLC-UV) must be sensitive enough to accurately quantify the compound's concentration in both phases, which can differ by orders of magnitude.[12]

Experimental Protocol: Shake-Flask Method

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Addition: Add a small, known amount of this compound to a flask containing known volumes of the two pre-saturated phases. The initial concentration should be chosen such that it can be accurately measured in both phases post-partitioning.

-

Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure partitioning equilibrium is reached.[13]

-

Phase Separation: Centrifuge the flask to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_wat) using a validated analytical method (e.g., HPLC-UV).

-

Calculation:

-

The partition coefficient, P, is the ratio of the concentrations: P = C_oct / C_wat.

-

logP is the base-10 logarithm of P: logP = log₁₀(P).

-

The experiment should be repeated at least three times to ensure reproducibility.

-

Workflow for logP Determination

Caption: Workflow for logP determination via the Shake-Flask Method.

Predicted Spectroscopic Profile

Structural confirmation is achieved through spectroscopic analysis. While experimental spectra are not publicly available, the key features can be predicted based on the known structure of this compound.

-

¹H NMR:

-

Aromatic Region (δ 7.0-8.0 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted ring.

-

Amide N-H (δ 7.5-8.5 ppm): A broad singlet, which may exchange with D₂O.

-

Isopropyl CH (δ 2.5-3.0 ppm): A septet, coupled to the six methyl protons.

-

Isopropyl CH₃ (δ ~1.2 ppm): A doublet, integrating to six protons.

-

-

¹³C NMR:

-

Carbonyl C=O (δ ~175 ppm): The amide carbonyl carbon.

-

Aromatic Carbons (δ 115-145 ppm): Six signals are expected. The carbon attached to the bromine (C-Br) will be shifted to ~122 ppm, and the carbon attached to the nitrogen (C-N) will be around 138-140 ppm.

-

Isopropyl CH (δ ~35 ppm):

-

Isopropyl CH₃ (δ ~20 ppm):

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

-

Amide I Band (C=O Stretch): A strong, sharp absorption around 1660-1680 cm⁻¹.

-

Amide II Band (N-H Bend): A strong absorption around 1550 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum will show two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine: one for ⁷⁹Br (M⁺) and one for ⁸¹Br (M+2). The expected m/z values would be around 241 and 243.

-

Fragmentation: Key fragmentation patterns would include cleavage of the isopropyl group and cleavage at the amide bond.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, compounds of this class (aromatic amides) may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This guide has detailed the critical physicochemical properties of this compound and provided authoritative, step-by-step protocols for their experimental determination. For researchers and drug development professionals, moving beyond calculated estimates to generate robust experimental data is essential for informed decision-making in synthesis, formulation, and preclinical development. By understanding the causality behind these standard analytical procedures, scientists can ensure the generation of high-quality, reliable data that accelerates the development pipeline.

References

-

Coolpharm. (n.d.). 39241-02-6. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-bromophenyl)-2-methyl-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-bromophenyl)-2,2,3,3,3-pentafluoro-. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ChemBK. (n.d.). PropanaMide, N-(3-broMophenyl)-2-Methyl-. Retrieved from [Link], N-(3-broMophenyl)-2-Methyl-

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Stephens, S. J., & Jonich, M. J. (1964). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 41(11), 619. [Link]

-

Analytice. (2022). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In Absorption and Drug Development (pp. 109-147). John Wiley & Sons, Inc.

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

OECD. (1995). Test Guideline 105: Water Solubility. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

PubChem. (n.d.). (-)-Menthol. Retrieved from [Link]

-

ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method.... Retrieved from [Link]

- Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Acta Poloniae Pharmaceutica, 76(4), 655-662.

-

PubChem. (n.d.). N-(3-bromophenyl)prop-2-enamide. Retrieved from [Link]

-

Airgas. (n.d.). Safety Data Sheet - Bromine Trifluoride. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-bromophenyl)butanamide. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P92634]. Retrieved from [Link]

-

Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide.... Retrieved from [Link]

-

Gowda, B. T., et al. (2009). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.... ResearchGate. Retrieved from [Link]

-

MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. Retrieved from [Link]

-

ChemBK. (2024). N-(4-bromophenyl)-3-phenylpropanamide. Retrieved from [Link]

- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

PubChem. (n.d.). 2-bromo-N-methylpropanamide. Retrieved from [Link]

-

Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

-

Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

-

University of Colorado Boulder, Organic Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(2-Hydroxy-2-methylpropyl)-3-phenylpropanamide - Optional[13C NMR]. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. N-(4-Bromophenyl)benzenepropanamide | C15H14BrNO | CID 532829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Linalool CAS#: 78-70-6 [m.chemicalbook.com]

- 5. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Propanamide, N-(4-bromophenyl)-2,2,3,3,3-pentafluoro- [webbook.nist.gov]

- 8. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(4-bromophenyl)sulfonyl-N-[4-(diethylamino)-2-methylphenyl]propanamide | C20H25BrN2O3S | CID 4109100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-methyl-N-(3-methylphenyl)propanamide | C11H15NO | CID 225844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. N-Methylpropanamide | C4H9NO | CID 14470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Propanamide, N-methyl- [webbook.nist.gov]

An In-depth Technical Guide to N-(3-bromophenyl)-2-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(3-bromophenyl)-2-methylpropanamide emerges as a significant building block in the landscape of synthetic organic chemistry, particularly within the realms of pharmaceutical and agrochemical research. Its structural motif, featuring a substituted phenyl ring coupled with an amide functionality, presents a versatile scaffold for the elaboration of more complex molecular architectures. The presence of a bromine atom is of particular strategic importance, offering a reactive handle for a variety of cross-coupling reactions, thereby enabling the facile introduction of diverse functional groups and the construction of extensive compound libraries. This guide serves as a comprehensive technical resource, providing in-depth information on the chemical identity, synthesis, purification, safety, and potential applications of this valuable intermediate.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 39241-02-6[1][2][3][4]

Synonyms:

-

m-bromo isobutyranilide

-

N-(3-Bromophenyl)isobutyramide[1]

The fundamental properties of this compound are summarized in the table below. These parameters are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2][3] |

| Molecular Weight | 242.11 g/mol | [2] |

| Physical State | Solid (presumed, based on analogous compounds) | N/A |

| Melting Point | Not available in searched literature | N/A |

| Boiling Point | Not available in searched literature | N/A |

| Solubility | Insoluble in water. Soluble in common organic solvents such as ethanol, acetone, and ethyl acetate (inferred from general amide properties). | N/A |

Synthesis of this compound: A Mechanistic Approach

The principal and most direct route for the synthesis of this compound is the N-acylation of 3-bromoaniline with isobutyryl chloride . This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-bromoaniline on the electrophilic carbonyl carbon of isobutyryl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming a protonated amide. A base is typically employed to neutralize the hydrochloric acid generated, driving the reaction to completion.

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-(3-bromophenyl)-2-methylpropanamide: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the characterization of N-(3-bromophenyl)-2-methylpropanamide, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Given the limited publicly available data on its physicochemical properties, this document outlines the essential methodologies for determining its solubility and stability profiles. Adherence to these protocols will generate the critical data necessary for formulation development, process optimization, and regulatory compliance.

The structural features of this compound—a substituted phenyl ring coupled to an amide linkage—suggest low aqueous solubility and a potential for hydrolytic degradation, particularly under acidic or basic conditions. The bromine substituent also introduces a potential site for photolytic instability. Therefore, a systematic and rigorous evaluation of these properties is paramount.

Part 1: Solubility Profile Determination

A thorough understanding of a compound's solubility is fundamental to its development. The following section details the protocols for determining the thermodynamic solubility of this compound in various media, a critical parameter for predicting its behavior in different environments.

Theoretical Considerations

The structure of this compound, with its aromatic ring and lack of ionizable groups, suggests it is a neutral and relatively nonpolar molecule. Consequently, it is expected to have low solubility in aqueous media and higher solubility in organic solvents. The amide group can participate in hydrogen bonding, which may afford some solubility in polar aprotic solvents.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[2]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents. It is crucial to add enough solid to ensure that undissolved particles remain at the end of the experiment, indicating that equilibrium has been reached.[2]

-

Solvent Selection: A range of solvents should be tested to establish a comprehensive solubility profile. A suggested list is provided in the table below.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) using a shaker bath for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. For poorly soluble compounds, longer equilibration times may be necessary.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment. Subsequently, filter the supernatant through a 0.45 µm filter to remove any undissolved particles. Care should be taken to avoid filter sorption, especially for hydrophobic compounds.[2]

-

Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[2][3]

Data Presentation:

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | ||

| pH 1.2 Buffer (0.1 N HCl) | 37 | ||

| pH 4.5 Buffer (Acetate) | 37 | ||

| pH 6.8 Buffer (Phosphate) | 37 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

This table should be populated with the experimental results.

pH-Solubility Profile

For compounds with ionizable functional groups, solubility is highly dependent on pH. While this compound is a neutral molecule, determining its solubility across the physiological pH range (1.2-6.8) is still crucial as it can reveal any potential salt formation or degradation.[4] The shake-flask method should be employed using buffers at various pH points.

Part 2: Chemical Stability Assessment

Evaluating the intrinsic stability of a compound is a regulatory requirement and provides critical insights into its degradation pathways.[5] Forced degradation, or stress testing, is performed to accelerate the degradation process and identify potential degradation products.[6][7]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[8][9] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][10][11]

Workflow for Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is challenged and that the primary degradation products are formed without generating secondary, irrelevant products from over-stressing the molecule.[7]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Expose the compound to the following stress conditions in parallel:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Data Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Calculate the percentage of degradation and the relative retention times of any degradation products.

Data Presentation:

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RRT) |

| 0.1 N HCl, 60°C | |||

| 0.1 N NaOH, 60°C | |||

| 3% H₂O₂, RT | |||

| Thermal (105°C) | |||

| Photolytic (ICH Q1B) |

This table should be populated with the experimental results.

Elucidation of Degradation Pathways

Based on the results of the forced degradation studies, potential degradation pathways can be proposed. The amide bond in this compound is the most likely site for hydrolytic cleavage under both acidic and basic conditions, which would yield 3-bromoaniline and 2-methylpropanoic acid.

Potential Hydrolytic Degradation Pathway:

Caption: Proposed hydrolytic degradation pathway.

Conclusion

This guide provides a robust methodological framework for the comprehensive characterization of the solubility and stability of this compound. By systematically applying these protocols, researchers and drug development professionals can generate the essential data required to advance their projects. The successful execution of these studies will provide a solid foundation for formulation design, ensuring the development of a safe, effective, and stable final product.

References

- Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- MySkinRecipes. This compound.

- U.S. Food and Drug Administration. (2023, April 23).

- International Journal of Pharmaceutical Sciences and Research. (2012, September 1).

- ResolveMass Laboratories Inc. (2025, August 14).

- Journal of Pharmaceutical and Biomedical Analysis. (2012, May 15).

- International Journal of Trend in Scientific Research and Development. (2021, October).

- Pharmaceutical Technology. (2023, April 23).

- Europub. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28).

- Dissolution Technologies. (2014, May). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- World Health Organization. (2015).

- Journal of Pharmaceutical Sciences. (2018, February 6).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

Sources

- 1. This compound [myskinrecipes.com]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Propanamide, N-(4-bromophenyl)-2-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. N-(4-bromophenyl)-3-phenylpropanamide CAS#: 316146-27-7 [m.chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Propanamide - Wikipedia [en.wikipedia.org]

- 10. Effect of Substituents and Stability of Transient Aluminum-Aminals in the Presence of Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(2-Bromophenyl)propanamide | 55223-26-2 [sigmaaldrich.com]

A Technical Guide to N-(3-bromophenyl)-2-methylpropanamide: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate

Abstract: This technical guide provides an in-depth analysis of N-(3-bromophenyl)-2-methylpropanamide, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical industry. We will explore its fundamental physicochemical properties, detail its primary synthetic route via nucleophilic acyl substitution with mechanistic insights, and discuss methods for its structural confirmation and quality control through spectroscopic analysis. The core of this guide focuses on the strategic utility of this molecule, particularly the role of the bromine atom as a versatile synthetic handle for downstream C-C and C-N bond formation via cross-coupling reactions. A detailed, field-proven experimental protocol is provided, alongside data presentation and workflow visualizations to support researchers and drug development professionals in its practical application.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound (CAS No. 39241-02-6) is a substituted amide that has emerged as a valuable building block in organic synthesis, particularly within the realm of pharmaceutical and agrochemical research.[1] Its structure is deceptively simple, combining a stable isobutyramide group with a 3-bromophenyl ring. This specific combination, however, offers significant strategic advantages in multi-step synthesis.

The true value of this intermediate lies in the chemical reactivity of the bromine atom positioned on the aromatic ring. This halogen serves as a highly effective "synthetic handle," enabling chemists to introduce molecular complexity through a wide array of powerful and reliable metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This capability allows for the late-stage diversification of drug candidates, a crucial strategy in modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. The molecule serves as a foundational scaffold for developing bioactive compounds, with reported applications in the synthesis of molecules with potential anti-inflammatory and analgesic properties.[1]

Physicochemical and Handling Properties

Properly understanding the physical and chemical characteristics of an intermediate is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 39241-02-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |

| Molecular Weight | 242.11 g/mol | [1][2] |

| MDL Number | MFCD01214249 | [1][2] |

| Appearance | Off-white to light-yellow solid (typical) | General Knowledge |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][2] |

Synthesis and Mechanistic Rationale

Primary Synthetic Route: Acylation of 3-Bromoaniline

The most direct and widely employed synthesis of this compound is the N-acylation of 3-bromoaniline with a suitable isobutyrylating agent. Isobutyryl chloride is the reagent of choice due to its high reactivity, which facilitates a rapid and efficient reaction. The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a classic nucleophilic acyl substitution mechanism. The causality of this multi-step process is critical to understanding reaction optimization.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of isobutyryl chloride.

-

Formation of the Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom. This results in a transient, high-energy tetrahedral intermediate containing both a positive charge on the nitrogen and a negative charge on the oxygen.

-

Collapse of the Intermediate and Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and in the process, the most stable leaving group—the chloride ion—is expelled.

-

Deprotonation: The resulting protonated amide is then deprotonated by the base (e.g., triethylamine) present in the reaction mixture. This step is crucial as it neutralizes the strong acid (HCl) generated, preventing it from protonating the starting aniline and rendering it non-nucleophilic. This step drives the reaction to completion.

Caption: Workflow for the synthesis of this compound.

Causality Behind Experimental Choices

-

Acylating Agent: Isobutyryl chloride is preferred over isobutyric anhydride because acyl chlorides are generally more reactive, leading to faster reaction times and higher yields, especially with moderately reactive anilines.[3]

-

Base Selection: A tertiary amine like triethylamine is ideal because it is a strong enough base to scavenge the generated HCl but is non-nucleophilic due to steric hindrance. This prevents it from competing with the 3-bromoaniline in attacking the acyl chloride.

-

Solvent: Aprotic solvents like DCM are used to dissolve the reactants and prevent any unwanted side reactions that could occur with protic solvents (e.g., hydrolysis of the acyl chloride).

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized intermediate is a non-negotiable step in drug development. A combination of spectroscopic methods provides a self-validating system for quality control.

Predicted Spectroscopic Data

The following tables summarize the expected signals in the ¹H NMR, ¹³C NMR, and IR spectra for this compound, based on established principles of organic spectroscopy.[4][5][6]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.8 - 7.9 | t (triplet) | 1H | Ar-H | Aromatic proton ortho to the bromine atom. |

| ~ 7.4 - 7.6 | m (multiplet) | 2H | Ar-H | Aromatic protons ortho and para to the amide group. |

| ~ 7.1 - 7.2 | t (triplet) | 1H | Ar-H | Aromatic proton between Br and NHCO group. |

| ~ 7.3 (broad) | s (singlet) | 1H | N-H | Amide proton; shift is variable and may exchange with D₂O. |

| ~ 2.5 - 2.6 | sept (septet) | 1H | CH(CH₃)₂ | Methine proton of the isopropyl group, split by 6 adjacent protons. |

| ~ 1.25 | d (doublet) | 6H | CH(CH₃)₂ | Equivalent methyl protons, split by the adjacent methine proton. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 175.5 | C=O | Amide carbonyl carbon. |

| ~ 139.0 | Ar-C | Quaternary aromatic carbon attached to the nitrogen atom. |

| ~ 130.5 | Ar-CH | Aromatic CH. |

| ~ 125.0 | Ar-CH | Aromatic CH. |

| ~ 122.5 | Ar-C | Quaternary aromatic carbon attached to the bromine atom. |

| ~ 118.5 | Ar-CH | Aromatic CH. |

| ~ 36.5 | C H(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~ 19.5 | CH( C H₃)₂ | Equivalent methyl carbons of the isopropyl group. |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~ 3300 | Strong, sharp | N-H stretch | Characteristic of a secondary amide N-H bond. |

| 3050 - 3100 | Medium | Aromatic C-H stretch | Stretching vibrations of sp² C-H bonds in the benzene ring. |

| 2870 - 2970 | Medium | Aliphatic C-H stretch | Asymmetric and symmetric stretching of sp³ C-H bonds in the isopropyl group. |

| ~ 1670 | Very Strong | C=O stretch (Amide I) | Carbonyl stretching is one of the most intense peaks in the spectrum. |

| ~ 1530 | Strong | N-H bend (Amide II) | Coupled vibration of N-H bending and C-N stretching. |

Utility as a Pharmaceutical Intermediate

The Bromophenyl Moiety: A Gateway to Complexity

The primary function of this compound in drug development is to serve as a robust scaffold. The bromine atom is not merely a substituent; it is a latent reactive site. Its presence allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds using a variety of well-established and high-yielding cross-coupling reactions. This versatility makes it an invaluable asset for building the complex molecular architectures required for modern therapeutics.

Key Downstream Transformations:

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, creating biaryl structures.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, useful for creating rigid linkers.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, introducing diverse amine functionalities.

-

Heck Coupling: Reaction with an alkene to form a new C-C bond and introduce vinyl groups.

Caption: Strategic utility of the intermediate in building diverse molecular scaffolds.

This modular approach is highly valued in pharmaceutical R&D as it allows for the rapid synthesis of a library of related compounds (analogues) for structure-activity relationship (SAR) studies. By systematically varying the 'R' group introduced via cross-coupling, scientists can fine-tune the molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Reagents and Equipment:

-

3-Bromoaniline (1.0 eq)

-

Isobutyryl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromoaniline (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of aniline). Cool the solution to 0°C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10°C. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound as a solid.

Handling, Storage, and Safety

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][2] Long-term storage under an inert atmosphere is advisable to prevent degradation.

-

Safety: The starting materials, particularly isobutyryl chloride, are corrosive and lachrymatory. The product is an organobromine compound and should be handled with care. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Conclusion

This compound is more than a simple chemical; it is a strategic asset in the synthesis of novel pharmaceutical agents. Its value is derived from a combination of a stable amide core and a synthetically versatile bromophenyl ring. The ability to use this intermediate as a platform for late-stage functionalization via robust cross-coupling chemistry provides an efficient and modular pathway to complex molecular targets. This guide has provided the fundamental knowledge, from synthesis and mechanism to characterization and application, to empower researchers to effectively leverage this important building block in their drug discovery and development programs.

References

-

MySkinRecipes. This compound. [Link]

-

ChemBK. Propanamide, N-(3-bromophenyl)-2-Methyl-. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 251458-15-8 Methyl 2-(3-Bromophenyl)-2-methylpropanoate Impurity. [Link]

-

PubChem, National Institutes of Health. 2-bromo-N-methylpropanamide. [Link]

-

Journal of the Chemical Society B: Physical Organic. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. [Link]

-

Cheméo. Chemical Properties of Propanamide, N-(4-bromophenyl)-2,2,3,3,3-pentafluoro. [Link]

-

PubChem, National Institutes of Health. 2-methyl-N-(3-methylphenyl)propanamide. [Link]

-

Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an.... [Link]

-

ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. [Link]

-

MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

-

Asian Journal of Pharmaceutical Research and Development. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. [Link]

-

Chemguide. THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. [Link]

-

ResearchGate. Acylation of toluene with isobutyryl chloride. [Link]

-

YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]

- Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]

-

SpectraBase. N-(2-Hydroxy-2-methylpropyl)-3-phenylpropanamide - Optional[13C NMR]. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

The Strategic Role of N-(3-bromophenyl)-2-methylpropanamide in the Synthesis of Advanced Agrochemicals: A Technical Guide

Executive Summary

N-(3-bromophenyl)-2-methylpropanamide is a pivotal intermediate in the synthesis of specialized agrochemicals, particularly next-generation fungicides. Its chemical architecture, featuring a reactive bromo-substituent on the phenyl ring and a stable amide linkage, offers a versatile platform for constructing complex molecular scaffolds with potent fungicidal activity. This technical guide elucidates the strategic importance of this compound, detailing its role in the synthesis of advanced anilide fungicides. We will explore the underlying chemical principles, provide detailed synthetic protocols, and present a representative synthesis of a hypothetical, yet plausible, fungicidal agent, underscoring the compound's significance for researchers and professionals in the agrochemical industry.

Introduction: The Emergence of this compound as a Key Building Block

The relentless evolution of fungal pathogens in agriculture necessitates the continuous development of novel fungicides with improved efficacy, broader spectrum of activity, and enhanced environmental profiles. Anilide and carboxamide fungicides have emerged as a critical class of agrochemicals, often targeting the succinate dehydrogenase enzyme in the fungal respiratory chain. The synthesis of these complex molecules relies on the strategic use of versatile building blocks that allow for the systematic modification of the final structure to optimize biological activity. This compound has been identified as such a key intermediate, offering a robust and adaptable scaffold for the creation of new fungicidal compounds.

Chemical Properties and Strategic Features

This compound possesses two key functional groups that are central to its utility in agrochemical synthesis:

-

The Bromophenyl Group: The bromine atom on the phenyl ring is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, enabling the construction of complex biaryl or aryl-heterocyclic structures that are common in modern fungicides.

-

The Amide Linkage: The amide bond provides structural rigidity and is a common feature in many biologically active molecules, including numerous fungicides. It is relatively stable and can participate in hydrogen bonding interactions with biological targets.

The strategic placement of the bromo-substituent at the meta position of the phenyl ring also influences the electronic properties and conformational flexibility of the molecule and its derivatives, which can be critical for achieving high fungicidal efficacy.

The Core Synthetic Strategy: A Two-Fold Approach

The use of this compound in agrochemical synthesis typically follows a two-stage strategy:

-

Amide Formation: The initial step involves the synthesis of this compound itself, typically through the acylation of 3-bromoaniline with 2-methylpropanoyl chloride or a similar acylating agent. This reaction establishes the core amide structure of the target agrochemical class.

-

Palladium-Catalyzed Cross-Coupling: The bromo-substituent is then utilized as a handle for introducing further molecular complexity. This is most commonly achieved through well-established and highly versatile palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.[1][2][3]

This two-step approach allows for a modular and convergent synthesis, where different coupling partners can be introduced in the second step to generate a library of potential agrochemical candidates for biological screening.

Representative Synthesis of a Novel Anilide Fungicide

To illustrate the practical application of this compound, we present a detailed, representative synthesis of a hypothetical anilide fungicide. This synthesis is based on established and well-documented chemical transformations and exemplifies the strategic role of our title compound. The target molecule, "Fungicidex" (N-(3-(4-chlorophenyl)phenyl)-2-methylpropanamide), is a structural analogue of known anilide fungicides.

Overall Synthetic Scheme

Caption: Synthetic pathway for a representative anilide fungicide.

Experimental Protocols

Step 1: Synthesis of this compound

-

To a solution of 3-bromoaniline (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) at 0°C is added triethylamine (1.2 eq).

-

2-Methylpropanoyl chloride (1.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Step 2: Synthesis of "Fungicidex" via Suzuki-Miyaura Coupling

-

To a mixture of this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) is added a 4:1 mixture of toluene and water (10 mL/mmol).

-

The mixture is degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added, and the mixture is heated to 80°C for 12 hours under an argon atmosphere.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography to afford the final product, "Fungicidex".

Causality Behind Experimental Choices

-

Choice of Base in Step 1: Triethylamine is a common and effective organic base used to neutralize the HCl generated during the acylation reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

-

Choice of Solvent in Step 1: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and dissolves both the reactants and the product, facilitating the reaction.

-

Choice of Catalyst in Step 2: Pd(PPh₃)₄ is a widely used and highly effective catalyst for Suzuki-Miyaura coupling reactions, known for its reliability across a broad range of substrates.[3][4]

-

Choice of Base and Solvent System in Step 2: The use of an aqueous base like potassium carbonate in a biphasic solvent system (toluene/water) is standard for Suzuki-Miyaura couplings. The base is essential for the transmetalation step of the catalytic cycle.

Data Presentation

The following table summarizes the expected outcomes for the representative synthesis described above, based on typical yields for similar reactions reported in the literature.

| Step | Reactants | Product | Catalyst/Reagents | Typical Yield (%) |

| 1 | 3-bromoaniline, 2-methylpropanoyl chloride | This compound | Triethylamine, DCM | 85-95 |

| 2 | This compound, 4-chlorophenylboronic acid | "Fungicidex" | Pd(PPh₃)₄, K₂CO₃, Toluene/Water | 70-90 |

Alternative Synthetic Routes and Future Outlook

While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed to further diversify the structures derived from this compound. The Buchwald-Hartwig amination, for example, could be used to introduce a secondary amine, opening up another class of potential agrochemicals.[1][2][5][6]

Caption: Alternative cross-coupling reactions for derivatization.

The versatility of this compound as a synthetic intermediate ensures its continued relevance in the discovery and development of new agrochemicals. Future research will likely focus on the development of more efficient and sustainable catalytic systems for the derivatization of this and related intermediates, as well as the exploration of novel coupling partners to access untapped chemical space in the quest for the next generation of fungicides.

Conclusion

This compound is a strategically important building block in modern agrochemical synthesis. Its utility lies in the combination of a stable amide core and a reactive bromo-substituent that serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular synthesis of complex anilide fungicides. The representative synthesis of "Fungicidex" presented in this guide highlights the practical application of this compound and the underlying chemical principles that make it a valuable tool for researchers in the agrochemical industry. As the demand for new and improved fungicides continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

-

Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Suzuki reaction. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(3-bromophenyl)-2-methylpropanamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-bromophenyl)-2-methylpropanamide, a notable member of the bromophenyl amide family, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis via nucleophilic acyl substitution, and an analysis of its potential applications in medicinal chemistry. Particular emphasis is placed on the rationale behind the synthetic pathway and the significance of its structural features, such as the bromine substituent, which makes it a valuable scaffold for developing novel bioactive molecules.

Introduction: The Significance of Bromophenyl Amides in Chemical Synthesis

This compound (CAS No. 39241-02-6) is a synthetic organic compound characterized by a propanamide group attached to a brominated benzene ring.[1] While a specific historical account of its initial discovery is not prominently documented in scientific literature, its importance lies in its role as a versatile building block. The presence of both an amide linkage and a bromine atom on the aromatic ring provides two key points for chemical modification, making it a valuable precursor in the development of more complex molecules.[1]

The amide functional group is a cornerstone of many biologically active compounds, contributing to their stability and ability to form hydrogen bonds with biological targets. The bromine atom, a halogen, is particularly useful in modern organic synthesis. It can be readily substituted or used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. This allows for the systematic modification of the molecule's structure to explore its structure-activity relationship (SAR) in drug discovery programs.

Commercial suppliers highlight its potential in the development of compounds with anti-inflammatory and analgesic properties, a common trait among various benzamide and phenylpropanamide derivatives.[1][2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 39241-02-6 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO | [1] |

| Molecular Weight | 242.11 g/mol | [1] |

| Appearance | White to off-white crystalline solid (typical) | General chemical knowledge |

| Storage | 2-8°C | [1] |

Synthesis of this compound: A Mechanistic Approach

The most common and straightforward method for the synthesis of this compound is the acylation of 3-bromoaniline with isobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Pathway

The reaction proceeds through a well-established nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. This step forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed.

-

Deprotonation: The resulting protonated amide is deprotonated by a base (often a tertiary amine like triethylamine) to yield the final product, this compound, and the hydrochloride salt of the base.

Caption: Mechanistic workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic synthesis techniques for amide formation.

Materials:

-

3-bromoaniline

-

Isobutyryl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution. The addition should be done carefully to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Justification of Experimental Choices:

-

Inert Atmosphere: Prevents reaction of isobutyryl chloride with atmospheric moisture.

-

Anhydrous Solvent: Isobutyryl chloride is highly reactive with water and would hydrolyze to isobutyric acid.

-

Cooling to 0°C: The acylation reaction is exothermic. Cooling helps to control the reaction rate and prevent the formation of side products.

-

Use of a Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct. This is crucial because HCl would protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction.

-

Aqueous Workup: The washing steps are designed to remove the triethylammonium hydrochloride salt and any unreacted starting materials or water-soluble byproducts.

Potential Applications in Medicinal Chemistry

While specific biological activity data for this compound is not extensively published, its structural motifs are present in molecules with known pharmacological effects.

Anti-inflammatory and Analgesic Potential

Numerous studies have demonstrated the anti-inflammatory and analgesic properties of various N-aryl amides, benzamides, and phenylpropanamides.[2][3][4] The mechanism of action for some of these compounds involves the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways such as NF-κB.[2] The core structure of this compound provides a scaffold that can be further elaborated to optimize interactions with such biological targets.

A Scaffold for Further Chemical Elaboration

The true value of this compound in drug discovery lies in its potential for further chemical modification. The bromine atom is a key handle for introducing diversity into the molecule.

Caption: Potential synthetic transformations of this compound.

-

Suzuki Coupling: Reaction with various boronic acids in the presence of a palladium catalyst can generate a library of biaryl amides. This is a powerful strategy to explore how different aromatic substituents at the 3-position affect biological activity.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond, enabling the introduction of a wide range of amine functionalities.

-

Other Cross-Coupling Reactions: The bromine atom can also participate in other cross-coupling reactions, such as Sonogashira (alkyne coupling) and Heck (alkene coupling) reactions, further expanding the chemical space that can be explored from this starting material.

Conclusion and Future Perspectives

This compound, while not a widely studied compound in its own right, represents a valuable and readily accessible chemical intermediate. Its synthesis is based on fundamental and well-understood organic chemistry principles. The strategic placement of a bromine atom on the phenyl ring provides a gateway for a multitude of synthetic transformations, making it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery and agrochemical research. Future research efforts could focus on the synthesis and biological evaluation of novel derivatives of this compound to fully exploit its potential as a scaffold for bioactive molecules.

References

-

MySkinRecipes. This compound. [Link]

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]

-

New orally effective 3-(2-nitro)phenylpropanamide analgesic derivatives: synthesis and antinociceptive evaluation. PubMed. [Link]

-

Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PMC. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New orally effective 3-(2-nitro)phenylpropanamide analgesic derivatives: synthesis and antinociceptive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-bromophenyl)-2-methylpropanamide: Mechanistic Action Hypotheses and Validation Protocols

An In-Depth Technical Guide

Abstract: N-(3-bromophenyl)-2-methylpropanamide is a synthetic compound recognized as a valuable intermediate in the development of bioactive molecules with potential therapeutic applications, notably in analgesia and anti-inflammatory domains.[1] Despite its utility in medicinal chemistry, its precise mechanism of action remains unelucidated. This technical guide delineates several scientifically grounded hypotheses regarding the compound's molecular interactions and biological effects. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive framework for investigating these hypotheses, detailing the scientific rationale and offering robust, step-by-step experimental protocols for validation. The proposed mechanisms encompass modulation of ion channels, inhibition of key inflammatory enzymes, interaction with chaperone proteins, and disruption of cytoskeletal dynamics. Each hypothesis is supported by a logical workflow and methodologies designed for rigorous scientific inquiry.

Introduction to this compound

This compound (C₁₀H₁₂BrNO) is a molecule comprised of a 3-bromoaniline moiety linked to an isobutyramide group.[1] The presence of the bromophenyl ring imparts significant lipophilicity and potential for halogen bonding, while the propanamide core is a common feature in many pharmacologically active compounds. Its constituent parts are well-established in drug synthesis; 3-bromoaniline serves as a precursor for a variety of pharmaceuticals, and isobutyramide derivatives are intermediates for drugs targeting neurological and inflammatory conditions.[1] This structural composition suggests that this compound may interact with multiple biological targets, leading to its observed, albeit currently anecdotal, analgesic and anti-inflammatory properties. This guide will explore four primary hypotheses for its mechanism of action.

Hypothesis 1: Modulation of Nociceptive Ion Channels

Scientific Rationale

The potential analgesic properties of this compound strongly suggest an interaction with ion channels that are critical mediators of pain signaling. The N-phenylpropanamide scaffold is a core structural feature of potent synthetic opioids like fentanyl and its analogues, which act on opioid receptors.[2][3][4][5] While structurally simpler, the compound's core may still confer affinity for receptors or channels involved in nociception. A more direct mechanism could involve the modulation of Transient Receptor Potential (TRP) channels, such as TRPV1, which are key integrators of thermal and chemical pain stimuli.[6][7] The bromophenyl group could facilitate entry into the plasma membrane and interaction with hydrophobic pockets within the channel protein structure.

Experimental Validation: In Vitro Ion Channel Activity Screening

To test this hypothesis, an initial high-throughput screen against a panel of pain-related ion channels is recommended. Automated patch-clamp electrophysiology offers the most direct and highest quality data for ion channel function.[8][9][10][11]

-

Cell Culture:

-

Culture HEK293 cells stably expressing human TRPV1 (hTRPV1) in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C and 5% CO₂.

-

Plate cells onto the specialized microfluidic plates for the automated patch-clamp system (e.g., Sophion Qube 384) at a suitable density to achieve optimal confluence for single-cell capture.[9]

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in extracellular buffer to create a range of test concentrations (e.g., from 0.1 nM to 100 µM). Include a vehicle control (DMSO at the highest concentration used).

-

Prepare a known TRPV1 agonist (e.g., Capsaicin, EC₈₀ concentration) and antagonist (e.g., Capsazepine) as positive and negative controls.[12]

-

-

Automated Patch-Clamp Procedure:

-

Prime the automated patch-clamp system with appropriate intracellular and extracellular buffers.

-

Initiate the automated cell capture and whole-cell patch-clamp formation protocol.

-

Establish a baseline current recording.

-

Apply the various concentrations of this compound to the cells for a defined incubation period.

-

Challenge the cells with the EC₈₀ concentration of Capsaicin to activate TRPV1 channels.

-

Record the resulting ion current. Inhibition will be observed as a reduction in the Capsaicin-evoked current. To test for agonist activity, apply the compound without a subsequent agonist challenge.

-

Perform a final wash-out step and re-challenge with the agonist to assess reversibility.

-

-

Data Analysis:

-

Measure the peak current amplitude in response to the agonist challenge for each concentration of the test compound.

-

Normalize the data to the vehicle control response (0% inhibition) and a full antagonist control (100% inhibition).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Follow-up Studies

Should in vitro results indicate significant modulation of nociceptive ion channels, validation in established rodent models of pain is the logical next step.[13] These can include acute nociceptive models like the hot plate or tail-flick tests, or models of inflammatory and neuropathic pain such as the Complete Freund's Adjuvant (CFA) or chronic constriction injury (CCI) models, respectively.[14][15][16]

Hypothesis 2: Inhibition of Pro-Inflammatory Enzymes

Scientific Rationale

The compound's potential anti-inflammatory activity suggests it may inhibit enzymes central to the inflammatory cascade. Two primary targets are Cyclooxygenase (COX) enzymes (COX-1 and COX-2) and Fatty Acid Amide Hydrolase (FAAH). COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[17] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, a lipid neurotransmitter with analgesic and anti-inflammatory properties.[18][19] Inhibition of FAAH would elevate endogenous anandamide levels, producing a therapeutic effect. The amide bond in this compound could potentially interact with the active site of these hydrolase enzymes.

Experimental Validation: In Vitro Enzyme Inhibition Assays

Commercially available fluorometric or colorimetric assay kits provide a robust and high-throughput method for assessing the inhibition of COX and FAAH enzymes.

-

Reagent Preparation:

-

Reconstitute and dilute human recombinant FAAH enzyme, the fluorometric substrate (e.g., AMC arachidonoyl amide), and a known FAAH inhibitor (e.g., JZL 195) in the provided assay buffer as per the kit manufacturer's instructions.[20][21]

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a serial dilution series of the test compound in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Designate wells for: 100% Initial Activity (enzyme + substrate + vehicle), Inhibitor wells (enzyme + substrate + test compound), and Background wells (substrate only).

-

To the appropriate wells, add the test compound dilutions or vehicle control.

-

Add the diluted FAAH enzyme to the "100% Initial Activity" and "Inhibitor" wells.

-